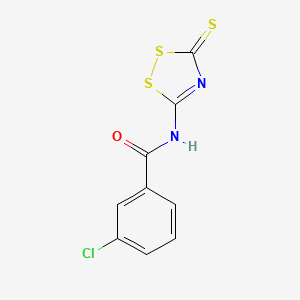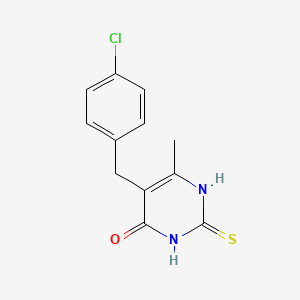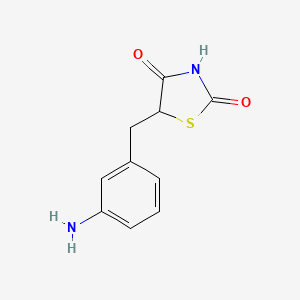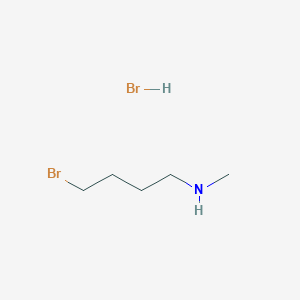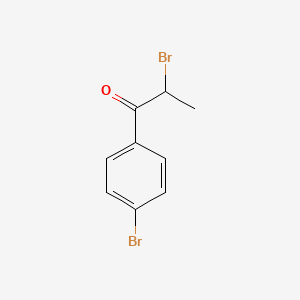
2,4'-Dibromopropiophenone
Übersicht
Beschreibung
2,4’-Dibromopropiophenone is a white to light orange crystalline powder . It is used in the preparation of 1-(4-bromophenyl)-2-[(3,5-dimethoxyphenyl)amino]propanone .
Synthesis Analysis
2,4’-Dibromopropiophenone may be synthesized from bromobenzene . It can also be used in the preparation of 1-(4-bromophenyl)-2-[(3,5-dimethoxyphenyl)amino]propanone .Molecular Structure Analysis
The molecular formula of 2,4’-Dibromopropiophenone is C9H8Br2O . Its molecular weight is 291.97 g/mol .Chemical Reactions Analysis
2,4’-Dibromopropiophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also useful in the esterification of carboxylic acids .Physical And Chemical Properties Analysis
2,4’-Dibromopropiophenone is a white to light orange crystalline powder . Its melting point is 85-88°C (lit.) . The density of 2,4’-Dibromopropiophenone is 1.746g/cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“2,4’-Dibromopropiophenone” is often used in organic synthesis due to its unique structure and reactivity. It can participate in various reactions to form complex organic molecules .
Preparation of Aniline Ketones
This compound may be used in the preparation of 1-(4-bromophenyl)-2-[(3,5-dimethoxyphenyl)amino]propanone, a type of aniline ketone . Aniline ketones are important intermediates in the synthesis of various pharmaceuticals and dyes.
Material Science
In the field of material science, “2,4’-Dibromopropiophenone” can be used as a precursor for the synthesis of polymers and other materials .
Pharmaceutical Research
“2,4’-Dibromopropiophenone” can be used in pharmaceutical research for the synthesis of new drugs . Its bromine atoms make it a good candidate for various substitution reactions, which are common in drug synthesis.
Dye Manufacturing
As mentioned earlier, aniline ketones are important in the production of dyes. Therefore, “2,4’-Dibromopropiophenone”, as a precursor to aniline ketones, finds application in dye manufacturing .
Chemical Education
Due to its reactivity and the variety of reactions it can participate in, “2,4’-Dibromopropiophenone” is often used in chemical education as a teaching tool for organic synthesis .
Safety and Hazards
2,4’-Dibromopropiophenone is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Relevant Papers A spectroscopic investigation of 2,4’-dibromoacetophenone (2,4’-DBrA) molecule has been conducted . The calculations were supported by experimental results from IR, 1H, and 13C NMR techniques .
Wirkmechanismus
Target of Action
2,4’-Dibromopropiophenone is a versatile compound used in organic synthesis. Its primary targets are various organic molecules that undergo nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions. This allows for the introduction of the 2,4-dibromophenyl group into various organic molecules. The reactivity of 2,4’-Dibromopropiophenone at the molecular level enables the formation of new carbon-carbon and carbon-heteroatom bonds .
Biochemical Pathways
It is known that the compound plays a crucial role in facilitating the synthesis of various organic compounds .
Result of Action
The primary result of 2,4’-Dibromopropiophenone’s action is the formation of new carbon-carbon and carbon-heteroatom bonds in various organic molecules. This facilitates the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2,4’-Dibromopropiophenone can be influenced by various environmental factors. For instance, the compound is known to react under acidic conditions . Additionally, it should be stored in a dry, clean place, away from fire sources and oxidizing agents .
Eigenschaften
IUPAC Name |
2-bromo-1-(4-bromophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKALOSTUZMFUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4'-Dibromopropiophenone | |
CAS RN |
38786-67-3 | |
| Record name | 2-Bromo-1-(4-bromophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38786-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dibromopropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

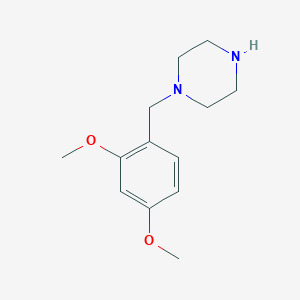
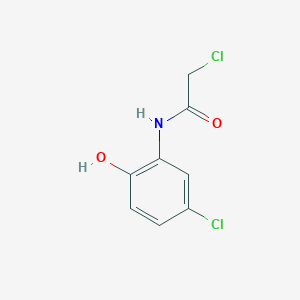
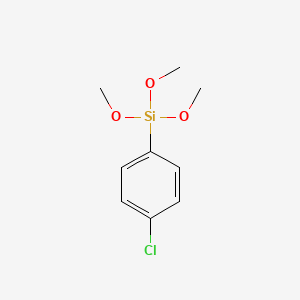
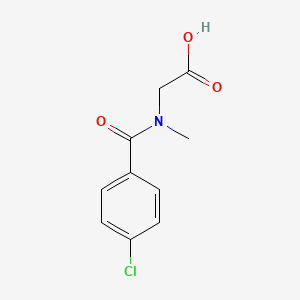

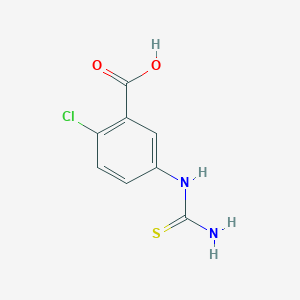
![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036564.png)
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one](/img/structure/B3036568.png)
